![molecular formula C10H13ClF3NO B3107030 [4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride CAS No. 1609400-21-6](/img/structure/B3107030.png)
[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride
Overview
Description
“[4-Isopropoxy-3-(trifluoromethyl)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1609400-21-6. Its molecular weight is 255.67 . The compound is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12F3NO.ClH/c1-6(2)15-9-4-3-7(14)5-8(9)10(11,12)13;/h3-6H,14H2,1-2H3;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 255.67 .Scientific Research Applications
Agrochemical Applications
- Fungicidal Activity : A study by Nam et al. (2001) highlighted the synthesis of unsaturated carboxanilides with trifluoromethylated dihydro-1,4-oxathiins, demonstrating excellent antifungal activities against rice sheath blight and wheat leaf rust. The meta position of the phenyl group substituted with isopropoxy or isopropyl group was pivotal in this antifungal activity.
Material Science
- Polymer Thermostabilization : In the field of material science, a study by Aghamali̇yev et al. (2018) discussed the synthesis of 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines. This compound was tested as a thermostabilizer for polypropylene, highlighting its utility in enhancing the durability of plastics.
Biochemistry
Biogenic Amine Analysis : A study by Jastrzębska et al. (2018) demonstrated the use of a related compound, 3,5-bis-(trifluoromethyl)phenyl isothiocyanate, for the derivatization of biogenic amines like histamine and tyramine. This method simplified the analysis of these amines in beverages, enhancing the efficiency of food chemistry analyses.
Drug Delivery Systems : The development of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine for drug delivery was explored by Karimi et al. (2018). These hydrogels exhibited pH and temperature-responsive swelling, offering potential applications in targeted drug delivery and improving drug bioavailability.
Safety and Hazards
properties
IUPAC Name |
4-propan-2-yloxy-3-(trifluoromethyl)aniline;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-6(2)15-9-4-3-7(14)5-8(9)10(11,12)13;/h3-6H,14H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWCOGTMYFQQVSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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